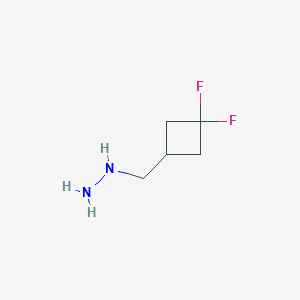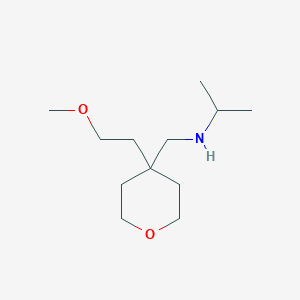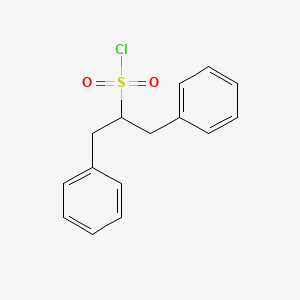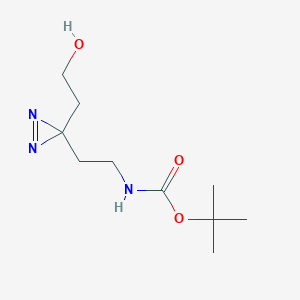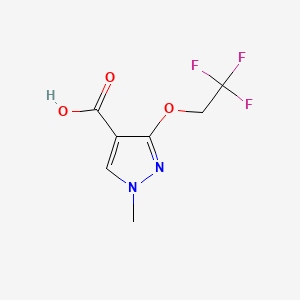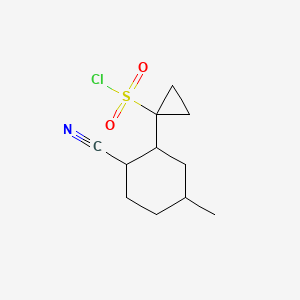
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a cyano and methyl substituent on the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for cyclopropanation is the reaction of carbenes with alkenes or cycloalkenes . The sulfonyl chloride group can be introduced using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale cyclopropanation reactions followed by sulfonylation. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts can be used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amines and Carboxylic Acids: Formed from the reduction or oxidation of the cyano group.
Scientific Research Applications
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride depends on its specific application
Sulfonyl Chloride Group: Can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function.
Cyano Group: Can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound.
Cyclopropane Ring: The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl Chloride: Similar structure but lacks the cyano and methyl substituents.
Cyclohexylsulfonyl Chloride: Similar structure but lacks the cyclopropane ring.
Cyano-substituted Cyclohexanes: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its functional groups and structural features
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
1-(2-cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H16ClNO2S/c1-8-2-3-9(7-13)10(6-8)11(4-5-11)16(12,14)15/h8-10H,2-6H2,1H3 |
InChI Key |
OWQWZCDHLYEZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C2(CC2)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


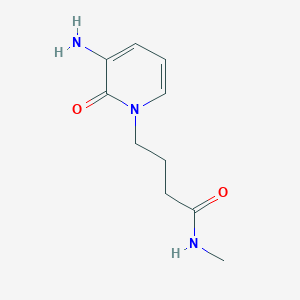
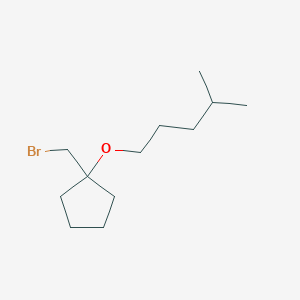


![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)


